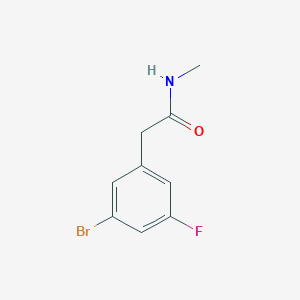
2-(3-Bromo-5-fluorophenyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-5-fluorophenyl)-N-methylacetamide is a chemical compound characterized by its bromo and fluoro-substituted phenyl ring attached to an acetamide group with a methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Bromination and Fluorination: Starting with a phenyl ring, bromination followed by fluorination can introduce the desired substituents.
Acetylation: The bromo-fluoro phenyl compound can then undergo acetylation to form the acetamide group.
Methylation: Finally, methylation introduces the methyl group to complete the synthesis.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving:
Large-scale bromination and fluorination reactions: using appropriate reagents and catalysts.
Automated acetylation and methylation processes: to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Bromo-5-fluorophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the phenyl ring to produce corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can reduce the acetamide group to an amine.
Substitution: Substitution reactions can replace the bromo or fluoro groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation: 2-(3-Bromo-5-fluorophenyl)acetic acid or 2-(3-Bromo-5-fluorophenyl)acetone.
Reduction: 2-(3-Bromo-5-fluorophenyl)-N-methylamine.
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Bromo-5-fluorophenyl)-N-methylacetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the production of advanced materials and polymers.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: Acting as an inhibitor for certain enzymes involved in disease processes.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Influencing signal transduction pathways to alter cellular functions.
Comparaison Avec Des Composés Similaires
2-(3-Bromo-5-fluorophenyl)-N-methylacetamide is compared with similar compounds such as:
2-(3-Chloro-5-fluorophenyl)-N-methylacetamide: Similar structure but with a chlorine substituent instead of bromine.
2-(3-Bromo-4-fluorophenyl)-N-methylacetamide: Similar structure but with a different position of the fluoro substituent.
2-(3-Bromo-5-methylphenyl)-N-methylacetamide: Similar structure but with a methyl group instead of a fluoro group.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Propriétés
IUPAC Name |
2-(3-bromo-5-fluorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-12-9(13)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGMQMZHAYQRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=CC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














